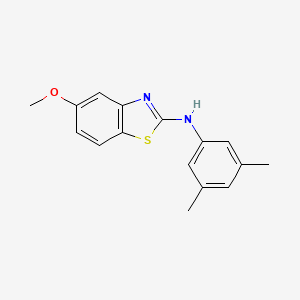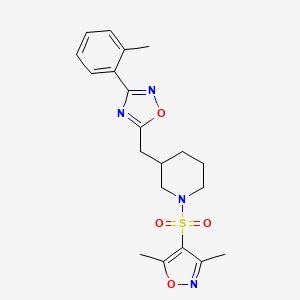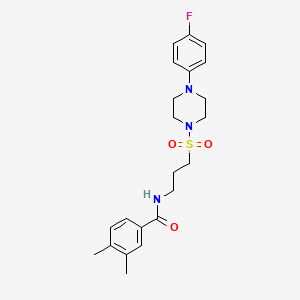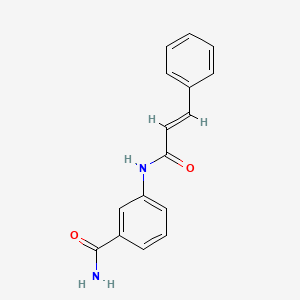
7-heptyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-heptyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione, also known as CEP-26401, is a potent and selective inhibitor of the enzyme cyclic nucleotide phosphodiesterase 4 (PDE4). PDE4 is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a secondary messenger that plays a critical role in intracellular signaling pathways. The inhibition of PDE4 by CEP-26401 leads to an increase in cAMP levels, which can have a wide range of biochemical and physiological effects.
Scientific Research Applications
Structural and Chemical Properties
Studies on compounds like 8‐Amino‐7‐(4‐morpholinobutyl)theophylline have explored their crystal structures, providing insights into their geometric configurations and intermolecular interactions. These compounds typically feature a purine fused-ring system with specific planarity and inclinations, and their molecular configurations may include intramolecular hydrogen bonds influencing their conformations (Karczmarzyk & Pawłowski, 1997). Understanding these properties is crucial for applications in material science and drug design, as they affect solubility, stability, and reactivity.
Potential Biological Activities
Compounds structurally related to 7-heptyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione have been studied for various biological activities. For instance, derivatives of purine-2,6-dione have been investigated for their cardiovascular, antiarrhythmic, and hypotensive activities, with certain compounds showing promising results in preclinical models (Chłoń-Rzepa et al., 2004). These activities are of interest for the development of new therapeutic agents targeting cardiovascular diseases.
Moreover, the synthesis and evaluation of new derivatives with modifications in the morpholine and purine rings have been carried out to study their affinity for serotonin receptors, potentially leading to applications in treating neurological disorders (Chłoń-Rzepa et al., 2014). These studies contribute to the understanding of how structural variations can modulate biological activity and receptor affinity.
Material Science and Polymer Research
The enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives has been explored, leading to the synthesis of poly(ester amide)s with potential applications in biodegradable materials and medical devices (Feng et al., 2000). This research area is crucial for developing sustainable materials with specific mechanical and chemical properties for various industrial applications.
properties
IUPAC Name |
7-heptyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3/c1-3-4-5-6-7-8-23-14(13-22-9-11-26-12-10-22)19-16-15(23)17(24)20-18(25)21(16)2/h3-13H2,1-2H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPSQYAUXISEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Heptyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2573620.png)



![3-[Benzyl(methyl)amino]-6-fluorothiochromen-4-one](/img/structure/B2573627.png)




![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B2573638.png)

![6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2573640.png)